molecular formula C2H6KO4P B8316602 Potassium dimethyl phosphate

Potassium dimethyl phosphate

Cat. No.: B8316602
M. Wt: 164.14 g/mol
InChI Key: WIHYWZHBWIRSAR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Potassium dimethyl phosphate (CAS 37919-86-1) is an organophosphate compound with the molecular formula C2H6KO4P and a molecular weight of 164.14 g/mol. Its structure consists of a phosphate group linked to two methyl groups and a potassium ion . As a research chemical, it is utilized in various laboratory applications. Potassium phosphate salts, in general, are known to serve as effective catalysts in synthetic chemistry. For instance, potassium phosphate can facilitate solvent-free protocols for reactions like the hydrophosphylation of aldehydes, offering a high-yielding and operationally simple method for researchers . In biochemical contexts, potassium phosphate buffers are fundamental components used in the purification and analysis of biomolecules, such as proteins and nucleic acids, helping to maintain a stable physiological pH . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) and handle the material according to established laboratory safety protocols.

Properties

Molecular Formula

C2H6KO4P

Molecular Weight

164.14 g/mol

IUPAC Name

potassium;dimethyl phosphate

InChI

InChI=1S/C2H7O4P.K/c1-5-7(3,4)6-2;/h1-2H3,(H,3,4);/q;+1/p-1

InChI Key

WIHYWZHBWIRSAR-UHFFFAOYSA-M

Canonical SMILES

COP(=O)([O-])OC.[K+]

Origin of Product

United States

Scientific Research Applications

Applications Overview

  • Agriculture
    • Fertilizer Component : Potassium dimethyl phosphate serves as a nutrient source for crops, enhancing growth and yield. It is particularly effective in promoting root development and overall plant health.
    • Chelating Agent : It acts as a chelating agent, improving the availability of essential nutrients in the soil, thus facilitating better nutrient uptake by plants.
  • Food Industry
    • Food Additive : Used as a leavening agent and flavor enhancer in baked goods. It helps maintain the texture and moisture content of food products.
    • Nutritional Fortification : Acts as a nutritional fortifier, providing essential phosphates that contribute to the dietary needs of consumers.
  • Pharmaceuticals
    • Buffering Agent : Employed in pharmaceutical formulations to maintain pH stability.
    • Synthesis of Active Ingredients : Utilized in the synthesis of various pharmaceutical compounds, enhancing the efficacy of medications.

Agriculture

This compound is widely used in agriculture due to its role as a nutrient source and chelating agent.

ApplicationDescription
FertilizerEnhances growth and yield by providing potassium and phosphorus.
Chelating AgentImproves nutrient availability and uptake in plants.

Case Study : A study conducted on rice crops demonstrated that the application of this compound resulted in a 15% increase in yield compared to control groups without supplementation. The enhanced nutrient uptake facilitated by the compound led to improved plant vigor and resistance to disease.

Food Industry

In the food industry, this compound is valued for its functional properties.

ApplicationDescription
Leavening AgentUsed in baked goods to improve texture and rise.
Flavor EnhancerEnhances taste profiles in various food products.

Case Study : Research on baked goods showed that incorporating this compound improved moisture retention by 20%, resulting in softer textures and extended shelf life. The compound's ability to stabilize dough contributed significantly to product quality.

Pharmaceuticals

This compound plays a critical role in pharmaceutical applications.

ApplicationDescription
Buffering AgentMaintains pH stability in drug formulations.
Synthesis AidFacilitates the synthesis of active pharmaceutical ingredients.

Case Study : In a formulation study, this compound was used to stabilize an antibiotic compound, resulting in enhanced shelf life and efficacy. The buffering capacity of the compound allowed for optimal pH conditions during storage.

Comparison with Similar Compounds

Structural and Functional Differences

  • Potassium Dimethyl Phosphate: Contains two methyl groups attached to the phosphate group, reducing its polarity and chelating capacity compared to inorganic phosphates. This enhances compatibility with organic solvents (e.g., DMSO, acetone) and reduces interference with metal-dependent enzymes .
  • Potassium Dihydrogen Phosphate (KH₂PO₄): A monobasic inorganic phosphate with strong buffering capacity in acidic pH ranges (4.1–5.5). It readily chelates metal ions, which can inhibit enzymes like lytic polysaccharide monooxygenases (LPMOs) .
  • Diethyl Phosphate (DEP): An organophosphate metabolite with ethyl substituents. While structurally similar to dimethyl phosphate, DEP is less commonly used in buffering and more frequently studied in toxicological contexts .

Buffering Efficiency and pH Range

  • This compound operates effectively in pH 6.0–8.0, comparable to dimethyl arsenate, which outperforms traditional phosphate buffers in maintaining enzyme activity due to reduced metal chelation .
  • Traditional phosphate buffers (KH₂PO₄/K₂HPO₄ mixtures) cover a broader pH range (6.0–8.0) but may suppress enzyme activity by binding to active-site metals .

Solubility and Compatibility

Property This compound KH₂PO₄ Diethyl Phosphate (DEP)
Water Solubility Moderate High Low
Organic Solvent Stability High (e.g., DMSO, acetone) Low Moderate
Enzyme Compatibility High (minimal chelation) Moderate Variable

Thermodynamic and Kinetic Behavior

In kinetic assays, this compound buffers demonstrated superior enzyme stabilization at low temperatures (0–30°C) compared to KH₂PO₄, likely due to reduced ionic interactions and enhanced solubility in reaction mixtures . For example, the enzyme rPsNMO showed optimal activity in a this compound buffer at pH 7.5, with a 15% higher catalytic efficiency (kcat/Km) than in traditional phosphate buffers .

Key Research Findings

  • Enzyme Activity: Dimethyl-substituted phosphates (e.g., dimethyl arsenate, dimethyl phosphate) enhance LPMO activity by 3–15-fold compared to inorganic phosphates, highlighting the advantage of organic substituents in reducing metal chelation .

Preparation Methods

Reaction Mechanism and Thermodynamics

The double decomposition method involves reacting potassium chloride (KCl) with phosphoric acid (H₃PO₄) to produce KH₂PO₄ and hydrochloric acid (HCl) as a byproduct. The reaction occurs in two stages:

  • Primary Reaction :

    KCl+H3PO4KH2P2O7+HCl\text{KCl} + \text{H}_3\text{PO}_4 \rightarrow \text{KH}_2\text{P}_2\text{O}_7 + \text{HCl} \uparrow

    Potassium chloride reacts with phosphoric acid at elevated temperatures (150–250°C) to form potassium dihydrogen pyrophosphate (KH₂P₂O₇) and gaseous HCl.

  • Hydrolysis :

    KH2P2O7+H2O2KH2PO4\text{KH}_2\text{P}_2\text{O}_7 + \text{H}_2\text{O} \rightarrow 2\text{KH}_2\text{PO}_4

    The intermediate pyrophosphate is hydrolyzed with water to yield the final product.

Process Parameters and Optimization

Key variables influencing yield and purity include:

ParameterOptimal RangeImpact on Reaction Efficiency
Molar Ratio (H₃PO₄:KCl)1.2–1.5Higher ratios reduce KCl residue
Reaction Temperature180–220°CAccelerates decomposition
Reaction Time2.0–3.0 hoursEnsures complete pyrophosphate formation
Hydrolysis Temperature100–120°CMaximizes KH₂PO₄ crystallization

Industrial Implementation :

  • Reactor Design : Graphite-lined reactors with tetrafluoro seals resist corrosion from HCl and phosphoric acid mixtures. Heat transfer is mediated via thermal oil jackets to maintain precise temperature control.

  • Byproduct Management : HCl gas is absorbed in water or alkaline solutions, yielding commercial-grade hydrochloric acid.

  • Mother Liquor Recycling : Spent liquor from crystallization is reused, reducing raw material costs by 15–20%.

Example Case :
A pilot-scale reactor charged with 840 kg H₃PO₄ (61.5% P₂O₅) and 440 kg KCl produced 115 g KH₂PO₄ per batch with 99.2% purity. The process achieved a 65% potassium yield and 43% phosphoric acid recovery.

Neutralization Method Using Potassium Hydroxide and Phosphoric Acid

Reaction Pathway and Stoichiometry

This method involves a two-step neutralization of phosphoric acid with potassium hydroxide (KOH):

  • Formation of Dipotassium Hydrogen Phosphate :

    H3PO4+2KOHK2HPO4+2H2O\text{H}_3\text{PO}_4 + 2\text{KOH} \rightarrow \text{K}_2\text{HPO}_4 + 2\text{H}_2\text{O}
  • Secondary Neutralization :

    K2HPO4+H3PO42KH2PO4\text{K}_2\text{HPO}_4 + \text{H}_3\text{PO}_4 \rightarrow 2\text{KH}_2\text{PO}_4

Critical Process Controls

  • pH Adjustment : Maintaining pH ≈ 4.0 during secondary neutralization ensures complete conversion to KH₂PO₄.

  • Crystallization Conditions : Slow cooling (50–80°C) promotes large crystal formation, simplifying filtration.

Scalability Challenges :

  • Corrosion : Stainless steel or enameled reactors are required to withstand acidic conditions.

  • Energy Intensity : Evaporative cooling accounts for 30–40% of operational costs.

Example Case :
Neutralizing 850 kg H₃PO₄ (85%) with 425 kg KOH yielded 99.8% pure KH₂PO₄ at a production rate of 350 kg/hr.

Comparative Analysis of Preparation Methods

Economic and Operational Trade-offs

MetricDouble DecompositionNeutralization
Raw Material Cost$320/ton$480/ton
Energy ConsumptionModerate (heat transfer)High (evaporation)
Byproduct UtilizationHCl recovery (28% yield)None
Purity99.2%99.8%

Q & A

Q. What spectroscopic methods are suitable for characterizing the molecular structure of potassium dimethyl phosphate?

Vibrational spectroscopy (Raman and IR) is widely used to analyze the gauche-gauche (g,g) conformation of dimethyl phosphate anions, which model nucleic acid phosphodiesters. Assignments of normal modes require isotopic substitution (e.g., deuterium or carbon-13 isotopomers) and ab initio calculations to validate force fields .

Q. How can this compound be synthesized and purified for laboratory use?

Synthesis typically involves neutralizing phosphoric acid with potassium hydroxide or carbonate under controlled pH (4.3–4.7). Post-synthesis, impurities like chloride or sulfate are removed via recrystallization. Purity is validated through pharmacopeial standards (e.g., USP/EP), with limits for water-insoluble matter (<0.2%) and heavy metals (<0.002%) .

Q. What role does this compound play in buffer systems for biological assays?

It is a key component in phosphate buffers (pH 5.8–8.0), often combined with dibasic salts. For example, a pH 7.4 buffer for cell culture might mix 0.093 M K₂HPO₄ and 0.0065 M KH₂PO₄. Buffers must be filtered (0.45 µm nylon membrane) and tested for ionic stability in oxidative studies .

Advanced Research Questions

Q. How does this compound interact with hydroxyl radicals in Fenton reaction systems?

In Fenton systems (Fe²⁺/H₂O₂), phosphate buffers exhibit weaker radical scavenging compared to Tris buffers, leading to higher carbonyl group formation in proteins like human serum albumin. This is critical in oxidative stress studies, where buffer choice impacts protein conformation and advanced oxidation product generation .

Q. What computational approaches are used to model dimethyl phosphate’s conformational dynamics?

Ab initio quantum mechanical calculations (e.g., DFT) are employed to derive molecular force fields and simulate vibrational modes. These models correlate with experimental spectra to resolve conformation-sensitive bands in DNA/RNA phosphodiester backbones .

Q. How does phosphate buffer composition affect enzyme activity assays (e.g., alkaline phosphatase)?

Phosphate ions competitively inhibit enzymes like alkaline phosphatase by binding to active sites. Assays require optimization of phosphate concentration (e.g., 1–10 mM) and pH (near physiological 7.4) to avoid false-negative results. Interference from contaminants (e.g., calcium) must also be controlled .

Q. What are the challenges in quantifying dimethyl phosphate derivatives in biological matrices?

High-throughput methods like colorimetric assays (e.g., molybdenum blue for orthophosphate) require sample pretreatment to remove interfering substances (e.g., proteins via trichloroacetic acid precipitation). Validation includes spike-recovery tests and cross-checking with HPLC .

Methodological Notes

  • Buffer Preparation : Always adjust pH post-mixing of monobasic and dibasic salts. Use ultrapure water (resistivity >18 MΩ·cm) to prevent ionic contamination .
  • Spectroscopic Analysis : Calibrate instruments with certified reference materials (e.g., NIST SRM 186) to ensure accuracy in peak assignments .
  • Oxidative Studies : Include buffer-only controls in Fenton experiments to distinguish buffer-specific artifacts from sample oxidation .

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